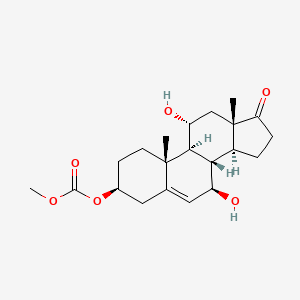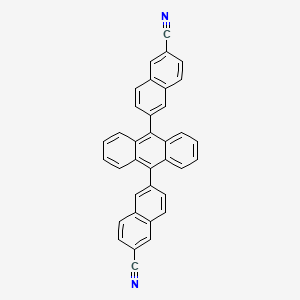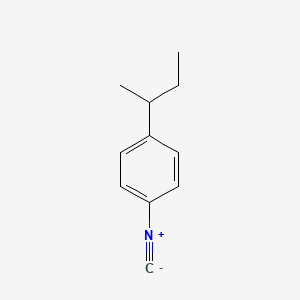
Cyclooctanamine, N-(1-methylheptyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctanamine, N-(1-methylheptyl)- is an organic compound with the molecular formula C15H31N It is a derivative of cyclooctanamine, where the amine group is substituted with a 1-methylheptyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctanamine, N-(1-methylheptyl)- typically involves the reaction of cyclooctanone with a suitable amine under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cyclooctanone is reacted with 1-methylheptylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of Cyclooctanamine, N-(1-methylheptyl)- follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclooctanamine, N-(1-methylheptyl)- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various alkyl groups.
Aplicaciones Científicas De Investigación
Cyclooctanamine, N-(1-methylheptyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclooctanamine, N-(1-methylheptyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme Inhibition or Activation: The compound can inhibit or activate enzymes by binding to their active sites.
Receptor Binding: It can bind to receptors on cell surfaces, triggering intracellular signaling pathways.
Comparación Con Compuestos Similares
Cyclooctanamine, N-(1-methylheptyl)- can be compared with other similar compounds such as:
Cyclooctylamine: Similar structure but lacks the 1-methylheptyl substitution.
Cyclooctanone: The ketone precursor used in the synthesis of Cyclooctanamine, N-(1-methylheptyl)-.
Cyclooctanol: The alcohol derivative of cyclooctane.
Uniqueness
The uniqueness of Cyclooctanamine, N-(1-methylheptyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
646026-94-0 |
|---|---|
Fórmula molecular |
C16H33N |
Peso molecular |
239.44 g/mol |
Nombre IUPAC |
N-octan-2-ylcyclooctanamine |
InChI |
InChI=1S/C16H33N/c1-3-4-5-9-12-15(2)17-16-13-10-7-6-8-11-14-16/h15-17H,3-14H2,1-2H3 |
Clave InChI |
FDQIJVBMCUBSQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)NC1CCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxazole, 2-[(decylsulfonyl)methyl]-4,5-dihydro-](/img/structure/B12595066.png)

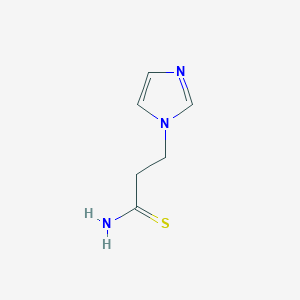
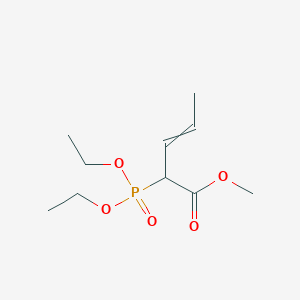
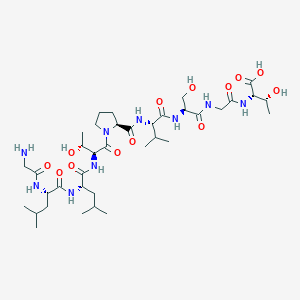
![N-Cyclopentyl-2-{[3-(cyclopentylmethyl)-2-quinolinyl]sulfanyl}acetamide](/img/structure/B12595091.png)
![[(2-Hexyl-4,5-dimethylcyclohexa-1,4-dien-1-YL)sulfanyl]benzene](/img/structure/B12595097.png)
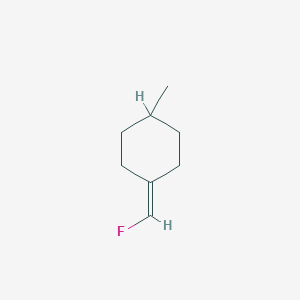
![3-{4-[(Undec-10-en-1-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B12595104.png)

![3-Pyridinepropanoic acid,a-[(1E)-2-[4-[[(4-chlorophenyl)methyl][[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]ethenyl]-](/img/structure/B12595120.png)
